molecular formula C15H31NO2 B14588168 N-Hydroxypentadecanamide CAS No. 61136-75-2

N-Hydroxypentadecanamide

Cat. No.: B14588168
CAS No.: 61136-75-2
M. Wt: 257.41 g/mol
InChI Key: NOFOIDOBVOXQJA-UHFFFAOYSA-N
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Description

N-Hydroxypentadecanamide is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxypentadecanamide can be synthesized through the reaction of pentadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by nucleophilic attack by hydroxylamine. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypentadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Nitroso-pentadecanamide, nitro-pentadecanamide.

    Reduction: Pentadecanamide.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-Hydroxypentadecanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition, particularly metalloproteinases.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteinases.

    Industry: It is used in the formulation of certain types of coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Hydroxypentadecanamide involves its ability to chelate metal ions, which is crucial for its role as an enzyme inhibitor. By binding to the active site of metalloproteinases, it prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. This mechanism is particularly relevant in the context of cancer research, where metalloproteinase inhibition can prevent tumor growth and metastasis .

Comparison with Similar Compounds

    N-Hydroxyhexadecanamide: Similar structure but with a longer aliphatic chain.

    N-Hydroxydecanamide: Shorter aliphatic chain.

    N-Hydroxybenzamide: Aromatic ring instead of an aliphatic chain.

Uniqueness: N-Hydroxypentadecanamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.

Properties

CAS No.

61136-75-2

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-hydroxypentadecanamide

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16-18/h18H,2-14H2,1H3,(H,16,17)

InChI Key

NOFOIDOBVOXQJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NO

Origin of Product

United States

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